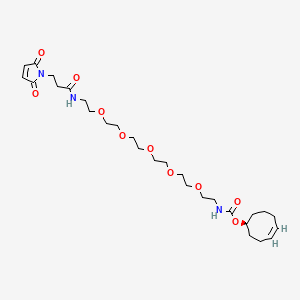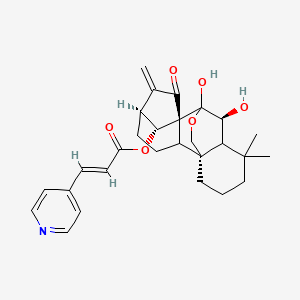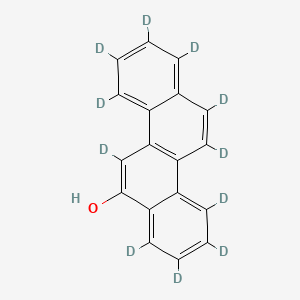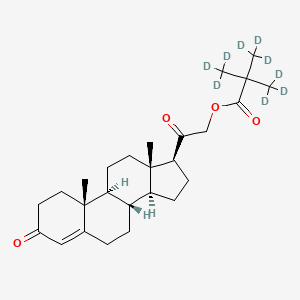
Desoxycorticosterone Pivalate-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desoxycorticosterone Pivalate-d9 is a deuterated form of Desoxycorticosterone Pivalate, a synthetic mineralocorticoid hormone. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of mineralocorticoids. The compound is characterized by the replacement of hydrogen atoms with deuterium, which helps in tracing and analyzing metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desoxycorticosterone Pivalate-d9 is synthesized through a multi-step process that involves the introduction of deuterium atoms into the Desoxycorticosterone Pivalate molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by esterification and purification steps. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for scientific research applications.
Chemical Reactions Analysis
Types of Reactions
Desoxycorticosterone Pivalate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Desoxycorticosterone Pivalate-d9 is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and stability of mineralocorticoids.
Biology: The compound helps in understanding the role of mineralocorticoids in cellular processes.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: The compound is used in the development of new drugs and in quality control processes.
Mechanism of Action
Desoxycorticosterone Pivalate-d9 exerts its effects by binding to the mineralocorticoid receptor. This interaction leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to chromatin. This binding results in the transcription of specific genes, leading to the regulation of electrolyte balance and water retention in the body .
Comparison with Similar Compounds
Similar Compounds
Desoxycorticosterone Pivalate: The non-deuterated form of the compound.
Desoxycorticosterone Trimethylacetate: Another ester form of desoxycorticosterone.
Fludrocortisone: A synthetic corticosteroid with mineralocorticoid properties.
Uniqueness
Desoxycorticosterone Pivalate-d9 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of mineralocorticoids. This deuterated form provides more accurate and detailed insights compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C26H38O4 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
VVOIQBFMTVCINR-XUFLEOPMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




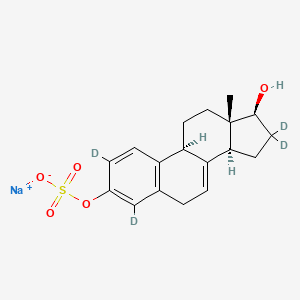
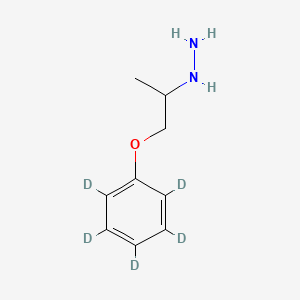
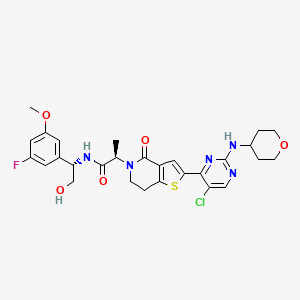
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
